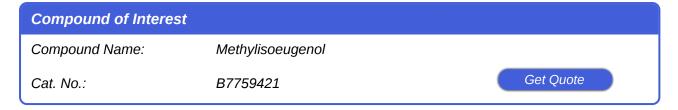


An In-depth Technical Guide to Methylisoeugenol (CAS Number: 93-16-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisoeugenol (CAS No. 93-16-3), chemically known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a naturally occurring phenylpropanoid found in a variety of essential oils, including those from star anise, cinnamon leaf, and damask rose.[1] It is a key fragrance and flavoring agent, valued for its spicy, floral aroma reminiscent of tuberose and carnation.[1][2] Beyond its applications in the food and fragrance industries, methylisoeugenol has garnered scientific interest for its potential biological activities, including antimicrobial, anti-inflammatory, anxiolytic, and antidepressant-like effects.[3][4][5] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of methylisoeugenol, along with detailed experimental protocols for its synthesis, analysis, and evaluation of its biological effects.

Chemical and Physical Properties

Methylisoeugenol is a colorless to pale yellow liquid with a characteristic spicy and floral odor. [1][6][7] It is a derivative of eugenol and exists as a mixture of (E)- and (Z)-stereoisomers.[1] The molecule consists of a benzene ring substituted with two methoxy groups and a propenyl side chain.[1]

Table 1: Physicochemical Properties of Methylisoeugenol



Property	Value	References
Molecular Formula	C11H14O2	[4][6][8]
Molecular Weight	178.23 g/mol	[4][6][8]
Appearance	Colorless to pale yellow liquid	[1][4][6][9]
Odor	Spicy, clove, floral, woody	[1][2]
Boiling Point	262-264 °C	[1][7][10]
Melting Point	98-100 °C	[7][10][11]
Density	1.05 g/mL at 25 °C	[1][7][10]
Refractive Index (n20/D)	1.568	[4][10]
Flash Point	113 °C (235.4 °F)	[6]
Vapor Pressure	0.02 mmHg at 25 °C	[1]
logP (Octanol/Water)	3.05	[6]
Solubility	Insoluble in water; Soluble in most organic solvents	[1][12]

Spectroscopic Data

The structure of **methylisoeugenol** can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for Methylisoeugenol



Technique	Data	References
¹H NMR	Spectra available from chemical suppliers.	[13]
¹³ C NMR	Data available in spectral databases.	
Mass Spectrometry (MS)	Key fragments can be used for identification in GC-MS analysis.	[13]
Infrared (IR) Spectroscopy	Spectra available from chemical suppliers.	[13]

Safety and Toxicology

Methylisoeugenol is considered to have low to moderate acute toxicity.[3] It is important to handle this compound with appropriate safety precautions.

Table 3: Toxicological Data for Methylisoeugenol

Endpoint	Value/Observation	References
Acute Oral Toxicity (LD50, rat)	2500 mg/kg	[14][15]
Acute Intraperitoneal Toxicity (LD50, mouse)	570 mg/kg	[16]
Skin Sensitization	May cause an allergic skin reaction.	[17][18]
Carcinogenicity (IARC)	No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.	[14]

Experimental Protocols Synthesis of Methylisoeugenol

Foundational & Exploratory





Methylisoeugenol can be synthesized via several routes, with the Williamson ether synthesis being a common method.[19] A greener, one-step synthesis from eugenol has also been developed.[20]

Protocol 1: Williamson Ether Synthesis from Isoeugenol[19][21]

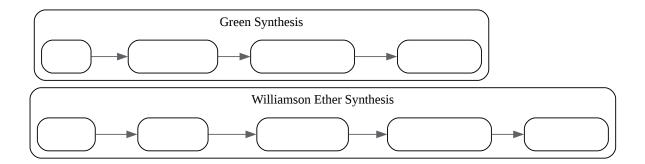
- Deprotonation: Dissolve isoeugenol in a suitable solvent (e.g., acetone or methanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add a stoichiometric equivalent of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and stir the mixture to form the isoeugenolate salt.
- Methylation: Slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, to the reaction mixture. Heat the mixture to reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture. If a solid is present, filter it off. The
 filtrate is then diluted with water and extracted with an organic solvent like diethyl ether or
 ethyl acetate.
- Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: One-Step Green Synthesis from Eugenol[20][22]

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800).
- Heating: Begin stirring and heat the mixture to 140 °C.
- Addition of DMC: Once the reaction temperature is reached, add dimethyl carbonate (DMC) dropwise.
- Reaction Time: Maintain the reaction at 140 °C with continuous stirring for 3 hours.



 Work-up and Isolation: After cooling, the product can be isolated and purified using standard techniques such as distillation or column chromatography.



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Synthesis pathways for methylisoeugenol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for the quantitative analysis of **methylisoeugenol**.[12]

Protocol 3: Quantitative Analysis by GC-MS[12]

- Standard Preparation: Prepare a primary stock solution (e.g., 1000 μg/mL) of methylisoeugenol reference standard in a suitable solvent (e.g., methanol or hexane).
 Prepare a series of working standard solutions by serial dilution of the stock solution.
- Sample Preparation: Extract **methylisoeugenol** from the sample matrix using an appropriate solvent and cleanup procedure (e.g., Solid Phase Extraction).
- GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. Use a
 suitable capillary column (e.g., HP-5MS) and a temperature program to separate the
 analytes. The mass spectrometer can be operated in Selected Ion Monitoring (SIM) or
 Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity.

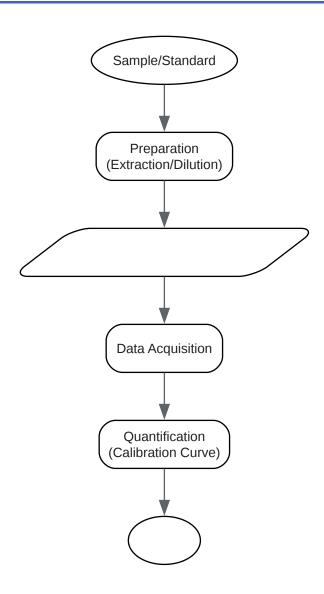
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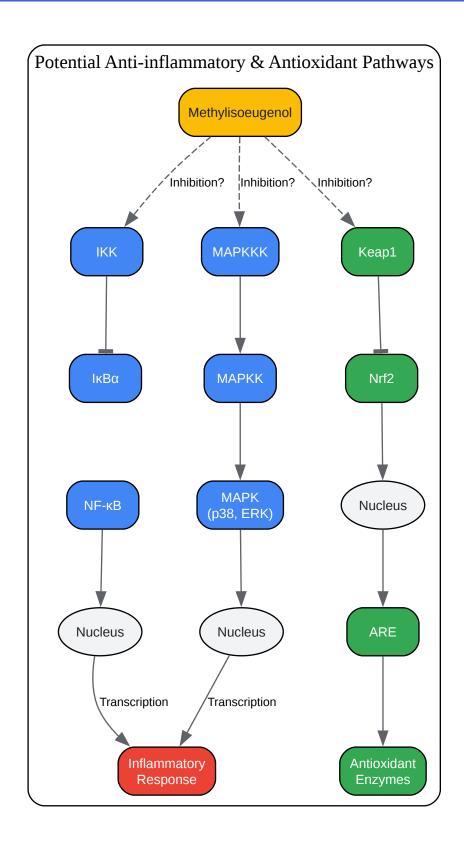


Data Analysis: Generate a calibration curve by plotting the peak area of the
methylisoeugenol standard against its concentration. Quantify the amount of
methylisoeugenol in the samples by comparing their peak areas to the calibration curve.









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